Cav|A2|A1&NET-IN-3
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Overview
Description
Cav|A2|A1&NET-IN-3: is a compound known for its dual inhibitory action on the α2δ subunit of voltage-gated calcium channels (VGCC) and the noradrenaline transporter (NET). This compound has shown potential in various scientific research applications due to its ability to modulate calcium ion flow and neurotransmitter transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cav|A2|A1&NET-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of Cav|A2|A1&NET-IN-3 is carried out in specialized facilities equipped with the necessary infrastructure for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cav|A2|A1&NET-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cav|A2|A1&NET-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of calcium channels and neurotransmitter transport.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its dual inhibitory action.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
Cav|A2|A1&NET-IN-3 exerts its effects by inhibiting the α2δ subunit of VGCC and the NET. This dual inhibition modulates calcium ion flow and neurotransmitter transport, affecting various cellular processes. The molecular targets include the α2δ subunit of the CaV2.2 calcium channel and the NET, with pathways involving changes in intracellular calcium levels and neurotransmitter reuptake .
Comparison with Similar Compounds
Similar Compounds
MVIIC: A neurotoxin that inhibits calcium channels.
Aga-IVA: A toxin that selectively blocks certain subtypes of calcium channels.
Ethosuximide: A drug used to treat epilepsy by modulating calcium channels
Uniqueness
Cav|A2|A1&NET-IN-3 is unique due to its dual inhibitory action on both VGCC and NET, which is not commonly observed in similar compounds. This dual action provides a broader range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C24H30N6O2S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(ethylamino)-9-methyl-6-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-7,8-dihydropyrimido[4,5-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C24H30N6O2S/c1-4-26-24-27-16-19-22(28-24)29(3)12-13-30(23(19)31)17-7-5-8-18(15-17)32-20(10-11-25-2)21-9-6-14-33-21/h5-9,14-16,20,25H,4,10-13H2,1-3H3,(H,26,27,28)/t20-/m0/s1 |
InChI Key |
JRMKRCWDAUYJRA-FQEVSTJZSA-N |
Isomeric SMILES |
CCNC1=NC=C2C(=N1)N(CCN(C2=O)C3=CC(=CC=C3)O[C@@H](CCNC)C4=CC=CS4)C |
Canonical SMILES |
CCNC1=NC=C2C(=N1)N(CCN(C2=O)C3=CC(=CC=C3)OC(CCNC)C4=CC=CS4)C |
Origin of Product |
United States |
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